N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide
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Overview
Description
N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 5-position of the oxazole ring and a propylacetamide group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 5-position can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Propylacetamide Group: The final step involves the reaction of the oxazole derivative with propylamine and acetic anhydride to form the propylacetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-4-yl)-N-propylacetamide: can be compared with other oxazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the propylacetamide group, which may confer distinct chemical and biological properties compared to other similar compounds. These properties can include differences in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)-N-propylacetamide |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-11(8(3)12)9-6-10-13-7(9)2/h6H,4-5H2,1-3H3 |
InChI Key |
HUIOIMHEPWXDDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(ON=C1)C)C(=O)C |
Origin of Product |
United States |
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